1-((3-Bromothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid
Description
1-((3-Bromothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid is a cyclopropane-derived carboxylic acid featuring a 3-bromothiophene moiety linked via a methylene group. Its molecular formula is C₁₀H₁₀BrO₂S, with a molecular weight of 291.16 g/mol. The compound combines the strained cyclopropane ring, known for unique reactivity, with a brominated thiophene group, which imparts electronic and steric properties critical for applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C9H9BrO2S |
|---|---|
Molecular Weight |
261.14 g/mol |
IUPAC Name |
1-[(3-bromothiophen-2-yl)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H9BrO2S/c10-6-1-4-13-7(6)5-9(2-3-9)8(11)12/h1,4H,2-3,5H2,(H,11,12) |
InChI Key |
AUFPGLKPBOENKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=C(C=CS2)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation of Cyclopropane-1-carboxylic Acid Core
A foundational step is the synthesis of cyclopropane-1-carboxylic acid or its derivatives. According to patent literature, esters and acids of cyclopropane-1-carboxylic acid can be prepared by:
Phosphorane-mediated Wittig-type reactions on cyclopropane-1-carboxaldehyde derivatives to introduce side chains or functional groups at the 3-position while maintaining the cyclopropane ring integrity.
Hydrolysis of cyclopropane carboxylate esters to yield the free acid.
Cyclopropane ring formation via intramolecular cyclization or ring contraction from suitable precursors.
For example, esters of 2,2-dimethyl-3-formyl-cyclopropane-1-carboxylic acid have been synthesized and subsequently hydrolyzed to the acid form, allowing for further functionalization.
Introduction of the 3-Bromothiophen-2-ylmethyl Group
The 3-bromothiophen-2-ylmethyl substituent can be introduced by:
Organolithium or Grignard reagents derived from 3-bromothiophene derivatives, which are reacted with cyclopropane carboxylic acid derivatives or their activated forms (e.g., acid chlorides or esters).
Nucleophilic substitution on cyclopropane derivatives bearing a leaving group at the 1-position, allowing substitution by a 3-bromothiophen-2-ylmethyl nucleophile.
A representative procedure involves:
Preparation of bicyclo[1.1.0]butan-1-yl(3-bromothiophen-2-yl)methanone by reaction of 3-bromo anisole derivatives with bicyclobutanes under low temperatures (-78 °C), followed by workup and purification.
Subsequent transformation of this intermediate to the cyclopropane-1-carboxylic acid derivative bearing the 3-bromothiophen-2-ylmethyl substituent.
Detailed Experimental Procedure (Representative Example)
Based on a detailed experimental protocol from the literature:
| Step | Reagents & Conditions | Description | Yield / Notes |
|---|---|---|---|
| 1 | 3-Bromo anisole derivative + n-Butyllithium (2.5 M in hexanes) at -78 °C | Formation of organolithium intermediate | Colorless to slightly turbid solution |
| 2 | Addition of N-methoxy-N-methylbicyclo[1.1.0]butane-1-carboxamide in THF at -78 °C | Nucleophilic addition to form bicyclobutyl ketone intermediate | 39% isolated yield after chromatography |
| 3 | Workup with saturated aqueous NaHCO3, extraction with diethyl ether | Separation and purification | Pale yellow oil, stored at -60 °C |
| 4 | Further transformation steps (not fully detailed) | Conversion to cyclopropane-1-carboxylic acid derivative | Requires additional hydrolysis and functional group manipulations |
This method highlights the use of low temperature organolithium chemistry and bicyclobutane intermediates to achieve the desired substitution pattern.
Alternative Synthetic Routes and Notes
The patent CN101555205B describes a method for preparing cyclobutane carboxylic acid derivatives via ketol reactions and hydrolysis under mild conditions, which can inspire analogous methodologies for cyclopropane carboxylic acid derivatives.
The use of mild acidic hydrolysis (e.g., 20% hydrochloric acid at 100 °C for extended times) to convert esters or protected intermediates into the free acid is common and helps maintain the integrity of sensitive substituents.
Stereochemistry control is crucial in cyclopropane derivatives, as biological activity can vary significantly with stereochemical configuration. Methods involving phosphorane intermediates allow for stereoselective synthesis of cyclopropane carboxylates.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 1-((3-Bromothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or borane complexes are employed.
Major Products:
Substitution: Products include iodothiophene derivatives.
Oxidation: Products include thiophene sulfoxides and sulfones.
Reduction: Products include cyclopropylmethanol derivatives.
Scientific Research Applications
1-((3-Bromothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((3-Bromothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The bromothiophene moiety can engage in π-π interactions with aromatic residues in proteins, while the cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity. The carboxylic acid group can form hydrogen bonds with target molecules, contributing to the overall stability of the compound-target complex.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in Aromatic Moieties
1-(3-Bromophenyl)cyclopropane-1-carboxylic Acid
- Structure : Cyclopropane linked to a 3-bromophenyl group.
- Molecular Weight : ~255.11 g/mol (C₁₀H₁₀BrO₂) .
- Key Differences: Aromatic System: Phenyl vs. thiophene. Reactivity: Bromophenyl derivatives undergo electrophilic substitution at the para position, whereas bromothiophene may react preferentially at the 5-position due to sulfur's electron-withdrawing effects.
- Applications : Used in peptide coupling (e.g., MPI23b synthesis) and as intermediates in agrochemicals .
1-(3-Bromonaphthalen-2-yl)cyclopropane-1-carboxylic Acid
- Structure : Cyclopropane attached to a brominated naphthalene ring.
- Molecular Weight : 291.14 g/mol (C₁₅H₁₂BrO₂) .
- Key Differences :
- Aromatic System : Naphthalene (bulkier, conjugated) vs. thiophene (smaller, heteroaromatic). Naphthalene enhances π-π stacking in materials but reduces solubility.
- Synthesis : Requires multi-step coupling for naphthalene integration, whereas thiophene derivatives are synthesized via direct alkylation .
- Applications : Preferred in material science for thermal stability .
1-(3-Chlorophenyl)cyclopropane-1-carboxylic Acid
Functional Group Modifications
1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide
- Structure : Cyclopropene (unsaturated) core with a bromophenyl group and diethylamide.
- Molecular Weight: 356.24 g/mol (C₁₅H₁₇BrNO) .
- Key Differences :
1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic Acid
Biological Activity
1-((3-Bromothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid is an organic compound characterized by its unique structural features, including a bromothiophene moiety and a cyclopropane ring linked via a carboxylic acid functional group. With a molecular formula of C₉H₉BrO₂S and a molecular weight of approximately 261.14 g/mol, this compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development.
Chemical Structure and Properties
The distinct structure of this compound allows it to engage in various chemical interactions, which are crucial for its biological activity. The presence of the bromothiophene moiety enhances its ability to interact with biological targets, such as proteins and enzymes, potentially leading to therapeutic effects.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉BrO₂S |
| Molecular Weight | 261.14 g/mol |
| Structural Features | Bromothiophene moiety, cyclopropane ring, carboxylic acid group |
The biological activity of this compound is believed to involve several mechanisms:
- Covalent Bonding : The carboxylic acid group can form covalent bonds with nucleophilic sites on biomolecules, influencing their function.
- Hydrogen Bonding : The bromothiophene moiety can engage in hydrogen bonding, enhancing binding affinity to target proteins.
- π–π Interactions : These interactions may facilitate the compound's binding to aromatic residues in proteins, modulating their activity.
Biological Activity Studies
Research has indicated that this compound exhibits notable biological activities:
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Its interactions with bacterial cell membranes and enzymes could inhibit growth or induce cell death.
Anticancer Activity
In vitro studies have shown that derivatives similar to this compound exhibit anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, such as TK-10 and HT-29 .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Antineoplastic Activity : A series of derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. Some compounds showed significant activity at low concentrations, indicating potential for further development as anticancer agents .
- Inhibition Studies : Interaction studies using techniques such as surface plasmon resonance (SPR) have been employed to measure the binding affinity of this compound to various biological targets. These studies are crucial for understanding its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-((3-bromothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid, and what reaction conditions optimize yield?
- Methodological Answer : The compound can be synthesized via cyclopropanation of α,β-unsaturated esters followed by functionalization. For example, cyclopropane rings are often formed using [2+1] cycloaddition with dichlorocarbene intermediates under basic conditions (e.g., anhydrous K₂CO₃ and tetrabutylammonium bromide in N,N-dimethylacetamide at 55°C) . Post-cyclopropanation, bromothiophenyl groups are introduced via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling for aryl-bromide bonds). Optimizing stoichiometry (1.0–2.0 equiv. of reactants) and solvent polarity (e.g., EtOAc/hexanes) improves yields to ~70–80% .
Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm cyclopropane ring integrity (characteristic upfield shifts at δ 1.2–2.5 ppm for cyclopropane protons) and bromothiophene substitution (aromatic protons at δ 6.8–7.5 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected [M+H]⁺ for C₉H₉BrO₂S: ~276.96 g/mol) .
- X-ray Crystallography : Resolves spatial arrangement of the bromothiophene and cyclopropane moieties, critical for structure-activity studies .
Q. What are the key reactivity patterns of the cyclopropane and bromothiophene groups in this compound?
- Methodological Answer :
- The cyclopropane ring undergoes strain-driven reactions, such as ring-opening via electrophilic addition (e.g., with H₂O in acidic conditions) or [3+2] cycloadditions with dipolarophiles .
- The 3-bromothiophene group participates in cross-coupling reactions (e.g., Buchwald-Hartwig amination) or nucleophilic substitutions (e.g., SNAr with amines) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?
- Methodological Answer : Asymmetric cyclopropanation using chiral auxiliaries (e.g., Evans oxazolidinones) or metal catalysts (e.g., Rh(II) with binaphthyl ligands) induces enantiomeric excess (ee >90%). Post-functionalization steps must preserve stereochemistry via mild conditions (e.g., low-temperature coupling) . Chiral HPLC (e.g., Daicel columns) separates enantiomers, while circular dichroism (CD) confirms absolute configuration .
Q. What contradictions exist in reported biological activities of structurally analogous cyclopropane-carboxylic acids, and how can they be resolved?
- Methodological Answer : For example, some analogs show conflicting enzyme inhibition data (e.g., COX-2 vs. COX-1 selectivity). Resolve discrepancies via:
- Kinetic Assays : Measure IC₅₀ values under standardized conditions (pH 7.4, 37°C) .
- Structural Modeling : Dock the compound into enzyme active sites (e.g., using AutoDock Vina) to identify binding differences caused by bromothiophene orientation .
- Meta-Analysis : Compare datasets from PubChem BioAssay and ChEMBL, prioritizing studies with rigorous controls .
Q. What computational methods predict the compound’s metabolic stability and toxicity?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ProTox-II to estimate solubility (LogP ~2.5), CYP450 inhibition, and hepatotoxicity .
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electrophilicity (e.g., Fukui indices) of the bromothiophene group, predicting sites of metabolic oxidation .
Key Research Gaps and Future Directions
- Synthetic Challenges : Improve enantioselectivity in bromothiophene functionalization .
- Biological Studies : Conduct proteomics to identify off-target interactions (e.g., using affinity chromatography with immobilized compound derivatives) .
- Environmental Impact : Assess degradation pathways via LC-MS/MS to detect brominated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
